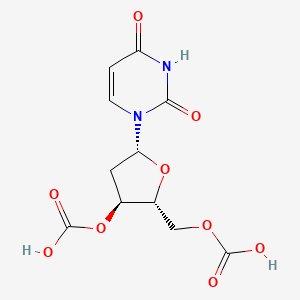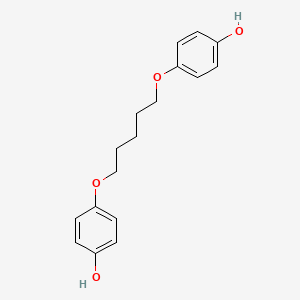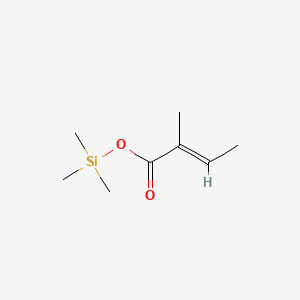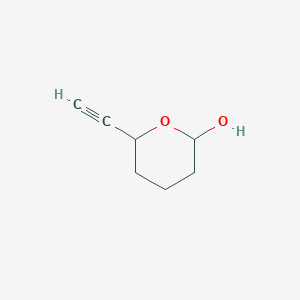
6-Ethynyloxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyloxan-2-ol is an organic compound with the molecular formula C7H10O2 It is a member of the oxane family, characterized by the presence of an ethynyl group attached to the sixth carbon of the oxane ring and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyloxan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromooxan-2-ol with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling, which is a well-known method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide.
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Triethylamine
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Ethynyloxan-2-one
Reduction: 6-Ethyloxan-2-ol
Substitution: 6-Chloroxan-2-ol
Wissenschaftliche Forschungsanwendungen
6-Ethynyloxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Ethynyloxan-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethynyltetrahydro-2H-pyran-2-ol
- 6-Ethynyl-1,4-dioxane-2-ol
- 6-Ethynyl-1,3-dioxane-2-ol
Comparison
6-Ethynyloxan-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the oxane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 6-Ethynyltetrahydro-2H-pyran-2-ol lacks the additional oxygen atom in the ring, which can influence its chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
614751-90-5 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
6-ethynyloxan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h1,6-8H,3-5H2 |
InChI-Schlüssel |
FPRWPBGMMYTFKI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCCC(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
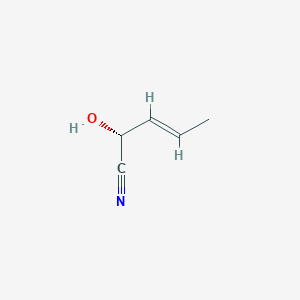
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
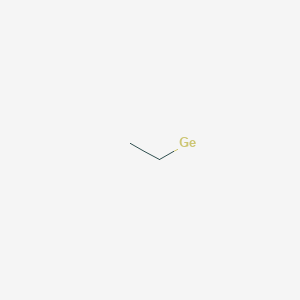
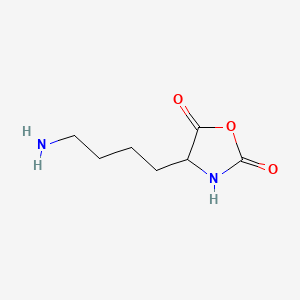
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
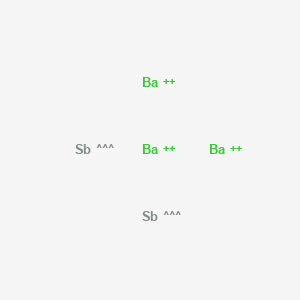
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
